3-(4-羟基苯基)吡啶-2-碳腈

描述

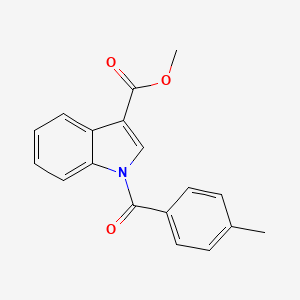

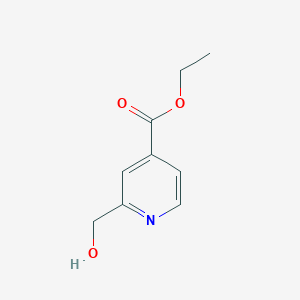

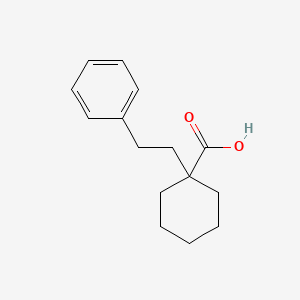

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1235035-68-3 and a molecular weight of 196.21 . Its IUPAC name is 3-(4-hydroxyphenyl)picolinonitrile .

Molecular Structure Analysis

The molecular structure of 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is represented by the linear formula C12H8N2O . The InChI code for this compound is 1S/C12H8N2O/c13-8-12-11(2-1-7-14-12)9-3-5-10(15)6-4-9/h1-7,15H .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile include a molecular weight of 196.21 .科学研究应用

Medicinal Chemistry: Anticancer Agents

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile: has been explored for its potential as a precursor in synthesizing biologically active compounds, particularly in the development of anticancer agents . Its structure allows for the creation of various derivatives that can be tested for their efficacy in inhibiting cancer cell growth.

Material Science: Organic Semiconductors

This compound plays a role in the synthesis of organic semiconductors . The pyridine and phenyl groups can be part of conjugated systems that are essential for the transport of charge in semiconductor materials, which are used in a variety of electronic devices.

Organic Field-Effect Transistors (OFETs)

The molecular structure of 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is conducive to the development of OFETs . Its ability to facilitate electron transfer makes it a valuable component in the production of high-performance OFETs.

Organic Light-Emitting Diodes (OLEDs)

In the context of OLED technology, this compound can be utilized in the synthesis of emissive materials due to its potential to form complexes with metals, which are often used in the emissive layer of OLEDs .

Pharmacology: Drug Design

The hydroxyphenyl group in 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is structurally similar to naturally occurring bioactive molecules, making it a significant scaffold in drug design . It can be modified to enhance its interaction with biological targets, leading to the development of new therapeutic drugs.

Chemical Synthesis: Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura coupling reactions as a boron reagent or a coupling partner due to its nitrile and phenolic functional groups, which are reactive sites for cross-coupling to form carbon-carbon bonds .

安全和危害

属性

IUPAC Name |

3-(4-hydroxyphenyl)pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-12-11(2-1-7-14-12)9-3-5-10(15)6-4-9/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZWLRZYPIHSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)pyridine-2-carbonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine](/img/structure/B2877530.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2877532.png)

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2877534.png)

![(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2877536.png)